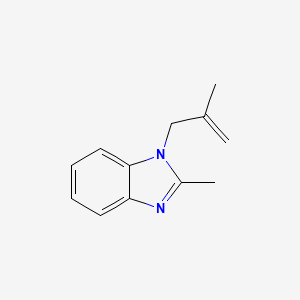
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a compound that belongs to the class of organic compounds known as benzimidazoles . These are organic compounds containing a benzene ring fused to an imidazole ring . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives, including 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole, can be achieved through a metal-free novel route . The synthetic procedure involves 1,2-aromatic diamines and alkyl or aryl carboxylic acids reacting in electrostatically charged microdroplets generated using a nano-electrospray (nESI) ion source . The reactions are accelerated by orders of magnitude in comparison to the bulk .Molecular Structure Analysis
The molecular structure of 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole can be viewed using Java or Javascript . The empirical formula of the compound is C12H14N2 .Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-1-(2-methylprop-2-enyl)benzimidazole are accelerated in comparison to the bulk . Evidence for an acid-catalyzed reaction mechanism based on the identification of the intermediate arylamides has been provided . Their dehydration to give benzimidazoles occurs in a subsequent thermally enhanced step .Physical And Chemical Properties Analysis
2-Methyl-1-(2-methylprop-2-enyl)benzimidazole is a light beige to brown crystalline powder . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene . The melting point is 175-177 °C .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Properties
A study synthesized derivatives of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole, demonstrating profound antimicrobial activity against both gram-negative and gram-positive bacteria, including Bacillus subtilis, Staphylococcus aureus, Pseudomonas diminuta, and Escherichia coli. Quantitative structure-activity relationship (QSAR) models further supported these findings, indicating a significant correlation between molecular properties and biological activity (Sharma et al., 2012).
Antioxidant Activity
Another research focused on 2-methyl benzimidazole, a structurally similar compound, highlighting its significant antioxidant activity. This was determined using the DPPH method, indicating its potential use in mitigating oxidative stress (Saini et al., 2016).
Amino Acid Mimetics
Research on the synthesis of trisubstituted imidazoles, including 1-benzyl-4-methylimidazoles with variations at the 2-position, shows applications in developing amino acid mimetics with a C-terminal imidazole. This approach offers a novel pathway for designing peptide analogues and bioactive molecules (Zaman et al., 2005).
Antibacterial Agents for Helicobacter pylori
A derivative of 2-methyl-1-(2-methylprop-2-enyl)benzimidazole demonstrated potent and selective activity against Helicobacter pylori, a significant gastric pathogen. This compound exhibited low minimal inhibition concentration (MIC) values, showcasing its potential as a novel anti-H. pylori agent (Carcanague et al., 2002).
Cancer Treatment Research
In the context of cancer treatment, a study discovered a poly(ADP-ribose) polymerase (PARP) inhibitor, 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), demonstrating excellent potency and cellular activity. This compound is in clinical trials, highlighting its relevance in cancer therapeutics (Penning et al., 2009).
Corrosion Inhibition
A theoretical study on 2-methylbenzimidazole and its derivatives has shown their effectiveness as corrosion inhibitors, highlighting their potential applications in protecting metals against corrosion in various industrial settings (Obot & Obi-Egbedi, 2010).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-methyl-1-(2-methylprop-2-enyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7H,1,8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKFZXNWIZUMBRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(3-Fluorophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2436330.png)
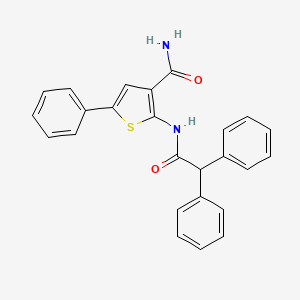
![3-[(2-chlorophenyl)methyl]-1,6,7-trimethyl-8-(prop-2-en-1-yl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2436332.png)
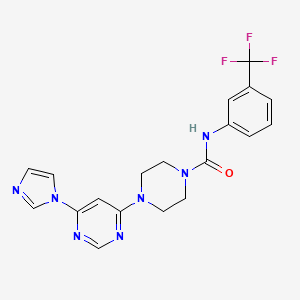
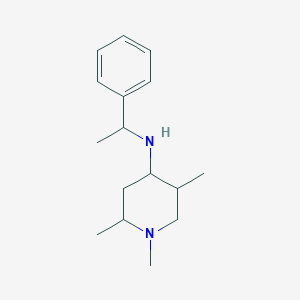
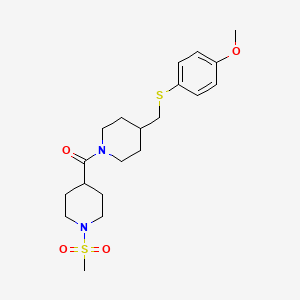

![Methyl 6-chloroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2436340.png)
![N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiophene-3-carboxamide](/img/structure/B2436341.png)

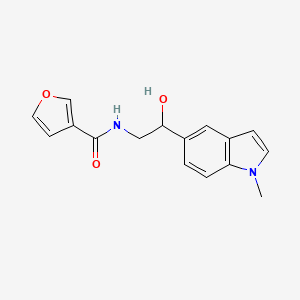
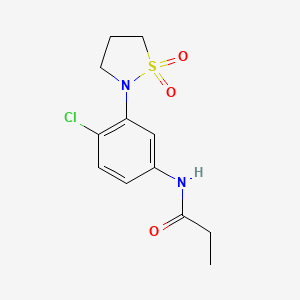
![(2Z)-N-(4-chlorophenyl)-2-[(3,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2436349.png)
![N-(4-fluorobenzyl)-2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2436350.png)